5-[3-(morpholin-4-yl)-3-oxopropyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
5-[3-(Morpholin-4-yl)-3-oxopropyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by a morpholine ring linked via a 3-oxopropyl chain at the 5-position of the pyrimidinone core. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, particularly in anti-inflammatory and kinase-targeting applications .
Properties
IUPAC Name |
5-(3-morpholin-4-yl-3-oxopropyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c24-16(21-8-10-26-11-9-21)6-7-22-13-19-17-15(18(22)25)12-20-23(17)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYJZTKPAVGMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Anti-inflammatory Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Key analogs include compounds 11e and 11f from , which feature thiazole and halogenated aryl substituents. These derivatives exhibit potent anti-inflammatory activity (comparable to indomethacin) with reduced ulcerogenicity. Unlike the target compound, their structures lack the morpholine-oxopropyl chain but incorporate lipophilic groups (e.g., 4-bromo- and 4-chlorophenyl), resulting in higher calculated C log P values (~4.5–5.0) compared to the target compound’s predicted log P (~2.5–3.0). This suggests that the morpholine group enhances solubility but may reduce membrane permeability .
Pyridinyl and Trifluoromethylphenyl Derivatives
describes 6-(Pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-pyrazolo[3,4-d]pyrimidin-4-one, which replaces the morpholine-oxopropyl chain with a pyridinyl group and a trifluoromethylphenyl substituent. This compound’s higher molecular weight (436.3 g/mol vs. ~385 g/mol for the target) and log P (~3.5) suggest distinct bioavailability profiles .
Chlorophenylmethyl and tert-Butyl Derivatives
and highlight 5-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one and 1-tert-butyl-6-hydrazinyl-pyrazolo[3,4-d]pyrimidin-4-one. The chlorophenylmethyl group increases hydrophobicity (log P ~3.2), favoring membrane penetration but limiting aqueous solubility.
Hydroxyphenyl-Substituted Analogs
synthesizes 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-one , where the hydroxyl group introduces hydrogen-bonding capacity. This substitution improves solubility but may accelerate Phase II metabolism (e.g., glucuronidation). The target compound’s morpholine group avoids such metabolic liabilities while maintaining moderate polarity .
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